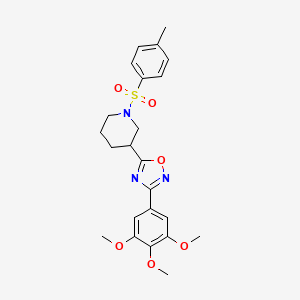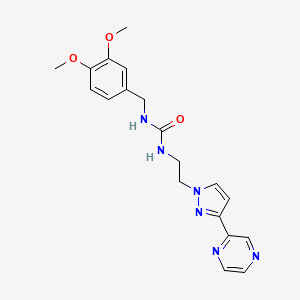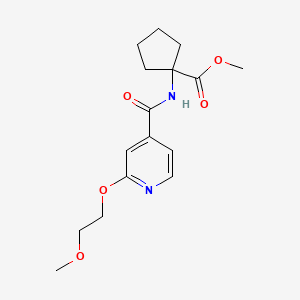![molecular formula C21H22ClN3O3S2 B2559966 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896675-95-9](/img/structure/B2559966.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Potential
A study reported the synthesis of indapamide derivatives, including a compound with significant proapoptotic activity against melanoma cell lines. This compound demonstrated anticancer activity by inhibiting the growth of melanoma cancer cell lines, alongside its inhibition of human carbonic anhydrase isoforms, indicating its therapeutic potential in cancer treatment (Ö. Yılmaz et al., 2015).
Novel Cyclic Sulfonamides Synthesis
Research has explored the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This chemistry facilitated the creation of histamine H3 receptor antagonists, highlighting the compound's relevance in developing therapeutics (I. Greig et al., 2001).
Antimalarial and COVID-19 Applications
A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This research underscores the versatility of sulfonamide derivatives in targeting infectious diseases, including their potential role against COVID-19 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antimicrobial and Anti-inflammatory Activities
Fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole were synthesized and screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These findings highlight the broad spectrum of biological activities that such compounds can exhibit, underscoring their potential in developing new therapeutics (Snehal Patel et al., 2009).
Synthesis of Key Intermediates for Antidepressants
The synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, an antidepressant, was achieved. This research demonstrates the compound's significance in the synthesis of clinically relevant therapeutic agents (Z. Xiu-lan, 2009).
Catalyst in Synthesis of Heterocycles
The compound was used as a catalyst for the synthesis of heterocycles, showcasing its utility in facilitating organic reactions under aqueous media. This underscores its potential in green chemistry and synthetic organic chemistry (A. Khazaei et al., 2015).
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-13-9-11-25(12-10-13)30(27,28)16-6-4-15(5-7-16)20(26)24-21-23-18-14(2)3-8-17(22)19(18)29-21/h3-8,13H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAABSSBAMILVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)
![(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2559884.png)
![(9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2559887.png)



![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2559895.png)





![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine](/img/structure/B2559905.png)
![2-[[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2559906.png)